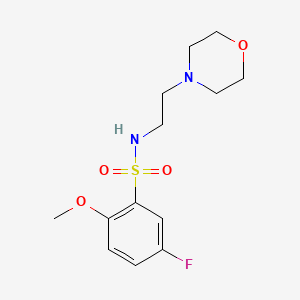

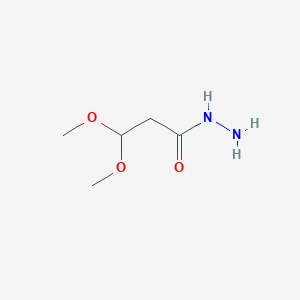

![molecular formula C28H26FN5O3 B2829636 4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-72-2](/img/structure/B2829636.png)

4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazoles are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Physical And Chemical Properties Analysis

The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .Scientific Research Applications

Synthesis and Biological Evaluation of Quinazoline Derivatives

Novel Syntheses of Heterocyclic Compounds

Research efforts have been directed towards synthesizing novel heterocyclic compounds, such as quinazolines, triazoles, and benzothiazoles, which are known for their diverse biological activities. For instance, innovative synthetic routes have been developed for creating 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and [1,2,4]triazoloquinazoline nucleosides demonstrating potential fluorescence properties (Chern et al., 1988); (Break et al., 2013).

Antimicrobial and Anticancer Activities

Several studies have synthesized and tested quinazoline and triazole derivatives for antimicrobial and anticancer activities. For example, certain triazoloquinazoline derivatives have been found to possess significant antimicrobial properties, offering potential as new therapeutic agents against various pathogens (Pokhodylo et al., 2021). Additionally, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been identified as selective for the human A3 receptor subtype, highlighting their potential in targeted therapies (Kim et al., 1996).

Design and Synthesis for Selective Biological Activities

The design and synthesis of novel benzothiazole-based [1,2,4]triazolo[4,3-c]quinazoline derivatives have been explored for their potential in vitro antioxidant and antibacterial activity. These studies demonstrate the capacity for structural modifications to enhance biological activity, paving the way for the development of new pharmacological agents (Gadhave & Kuchekar, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazolines, have been reported to interact with various enzymes and receptors

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other [1,2,4]triazolo[4,3-a]quinazolines, which have been reported to bind to various enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including those involved in antimicrobial and anticancer activities .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and anticancer activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Future Directions

properties

IUPAC Name |

4-benzyl-2-[(3-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN5O3/c1-18(2)15-30-25(35)21-11-12-23-24(14-21)34-27(32(26(23)36)16-19-7-4-3-5-8-19)31-33(28(34)37)17-20-9-6-10-22(29)13-20/h3-14,18H,15-17H2,1-2H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWUMSQUQQYINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)F)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2829553.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide](/img/structure/B2829555.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2829558.png)

![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)

![(6-Methoxypyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2829567.png)

![(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829569.png)